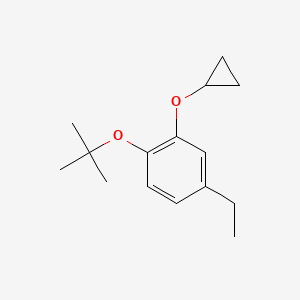
1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. The synthetic route may include:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with a suitable benzene derivative under acidic conditions.
Introduction of the cyclopropoxy group: This step involves the reaction of a cyclopropyl halide with the benzene derivative in the presence of a base.
Addition of the ethyl group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst.
Chemical Reactions Analysis
1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum.
Scientific Research Applications
1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ethyl group may also play a role in modulating the compound’s physical and chemical properties .
Comparison with Similar Compounds
1-Tert-butoxy-2-cyclopropoxy-4-ethylbenzene can be compared with similar compounds such as:
1-Tert-butoxy-4-cyclopropoxy-2-ethylbenzene: This compound has a similar structure but with different positions of the functional groups, leading to variations in reactivity and applications.
1-Tert-butoxy-2-cyclopropoxy-4-methylbenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C15H22O2/c1-5-11-6-9-13(17-15(2,3)4)14(10-11)16-12-7-8-12/h6,9-10,12H,5,7-8H2,1-4H3 |
InChI Key |
AJTLOJVTTYQCAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















